

Application Notes and Protocols for Chemical-Genetic Screening in HAP-1 Cells

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Compound of Interest

Compound Name: HAP-1

Cat. No.: B12388784

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Haploidy in Genetic Screens

The **HAP-1** cell line, a near-haploid human cell line, has emerged as a powerful tool for functional genomics and chemical-genetic screening.[1][2][3][4] Derived from the KBM-7 chronic myelogenous leukemia cell line, **HAP-1** cells offer a unique advantage: with only one copy of most genes, the phenotypic consequences of genetic perturbations are not masked by a second allele.[5][6] This feature dramatically simplifies the process of linking genotype to phenotype, making **HAP-1** cells particularly well-suited for high-throughput screening applications, including those aimed at identifying drug targets and understanding mechanisms of drug resistance.[7][8]

The advent of CRISPR-Cas9 gene editing technology has further revolutionized the use of **HAP-1** cells in genetic screens.[1][2] The combination of a haploid genome and the precision of CRISPR-Cas9 allows for the efficient creation of large-scale knockout libraries to systematically interrogate gene function in the context of chemical compound treatment.[9]

Key Advantages of **HAP-1** Cells for Chemical-Genetic Screening:

- **Unmasked Phenotypes:** The haploid nature of **HAP-1** cells ensures that the functional consequences of a gene knockout are immediately apparent.[1][3][4]

- **Simplified Gene Editing:** Only a single allele needs to be targeted for complete gene disruption, increasing the efficiency and success rate of CRISPR-based screens.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **High Transfection Efficiency:** **HAP-1** cells are readily transfected, facilitating the introduction of CRISPR-Cas9 machinery and sgRNA libraries.[\[1\]](#)[\[2\]](#)
- **Rapid Generation of Clones:** The ability to efficiently generate single-cell clones allows for the isolation and validation of specific knockout cell lines.[\[1\]](#)[\[2\]](#)

Applications in Drug Discovery and Development

Chemical-genetic screens using **HAP-1** cells have a broad range of applications in drug discovery and development:

- **Target Identification and Validation:** By screening for genes whose knockout confers resistance or sensitivity to a compound, researchers can identify its molecular targets.
- **Mechanism of Action Studies:** These screens can elucidate the cellular pathways and processes affected by a drug.
- **Identifying Drug Resistance Mechanisms:** **HAP-1** cell screens are instrumental in discovering genes that, when mutated, lead to drug resistance.[\[7\]](#)
- **Biomarker Discovery:** Identifying genetic markers that predict a cell's response to a particular therapy.[\[7\]](#)
- **Toxicity Profiling:** Understanding the genetic basis of a compound's off-target effects.

Experimental Protocols

Protocol 1: General Culture and Maintenance of HAP-1 Cells

Materials:

- **HAP-1** cells (e.g., Horizon Discovery, Cat. No. C631)
- Iscove's Modified Dulbecco's Medium (IMDM)

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks/plates
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Thawing Cells:
 - Rapidly thaw the vial of **HAP-1** cells in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (IMDM + 10% FBS + 1% Penicillin-Streptomycin).
 - Centrifuge at 200 x g for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
 - Plate the cells in a T25 flask and incubate at 37°C with 5% CO2.
- Sub-culturing:
 - **HAP-1** cells should be passaged when they reach 70-80% confluency to maintain logarithmic growth and preserve their haploid state.[\[10\]](#)
 - Aspirate the medium and wash the cells once with PBS.
 - Add 1 mL of Trypsin-EDTA to the T25 flask and incubate for 2-3 minutes at 37°C until the cells detach.
 - Neutralize the trypsin by adding 4 mL of complete growth medium.

- Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh medium and plate at the desired density (e.g., a 1:5 to 1:10 split ratio).
- Ploidy Monitoring (Critical):
 - **HAP-1** cells have a tendency to spontaneously diploidize over time, which can compromise the results of genetic screens.[\[6\]](#)[\[11\]](#)
 - Regularly monitor the ploidy status of the cell culture (e.g., every 2-3 passages) using flow cytometry analysis of DNA content (e.g., Propidium Iodide staining).[\[6\]](#)
 - If the diploid population exceeds 10-15%, it is recommended to sort the cells to enrich for the haploid population or thaw a new, low-passage vial.[\[1\]](#) Some studies suggest that **HAP-1** cell cultures are stable in their haploidy for at least 20 passages.[\[2\]](#)

Protocol 2: CRISPR-Cas9 Based Chemical-Genetic Screen

This protocol outlines a general workflow for a pooled CRISPR-Cas9 knockout screen in **HAP-1** cells to identify genes that modulate the cellular response to a chemical compound.

Materials:

- Cas9-expressing **HAP-1** cells
- Pooled sgRNA library (lentiviral vector)
- Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells (for lentivirus production)
- Transfection reagent
- Polybrene
- Puromycin (or other selection antibiotic)

- Chemical compound of interest
- Genomic DNA extraction kit
- PCR reagents for library amplification
- Next-Generation Sequencing (NGS) platform

Procedure:

- **Lentiviral Library Production:**
 - Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids.
 - Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Pool the harvests and filter through a 0.45 μm filter.
 - Titer the virus to determine the optimal multiplicity of infection (MOI).
- **Transduction of **HAP-1** Cells:**
 - Seed Cas9-expressing **HAP-1** cells at a density that will result in an MOI of 0.3-0.5. This low MOI is crucial to ensure that most cells receive only a single sgRNA.
 - Transduce the cells with the lentiviral sgRNA library in the presence of polybrene (8 $\mu\text{g/mL}$).
 - Maintain a sufficient number of cells to ensure adequate library representation (at least 200-500 cells per sgRNA).
- **Antibiotic Selection:**
 - 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

- Maintain the selection pressure for 3-5 days until a non-transduced control plate shows complete cell death.
- Chemical-Genetic Screening:
 - Split the selected cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the chemical compound).
 - Treat the cells with the compound at a pre-determined concentration (e.g., IC20-IC50) for a duration sufficient to observe a selective pressure (typically 7-14 days).
 - Maintain library representation by passaging the cells as needed, ensuring a minimum of 200-500 cells per sgRNA are plated at each passage.
- Genomic DNA Extraction and Library Preparation:
 - At the end of the screen, harvest the cells from both the control and treatment groups.
 - Extract genomic DNA from each population.
 - Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
- Next-Generation Sequencing (NGS) and Data Analysis:
 - Sequence the amplified sgRNA libraries using an NGS platform.
 - Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
 - Identify sgRNAs that are significantly enriched or depleted in the treatment group compared to the control group. This indicates that the corresponding gene knockout confers a fitness advantage or disadvantage in the presence of the compound.

Data Presentation

Quantitative Data from HAP-1 Cell-Based Screens

The following tables summarize representative quantitative data that can be generated from chemical-genetic screens in **HAP-1** cells.

Table 1: Drug Sensitivity and Screening Concentrations

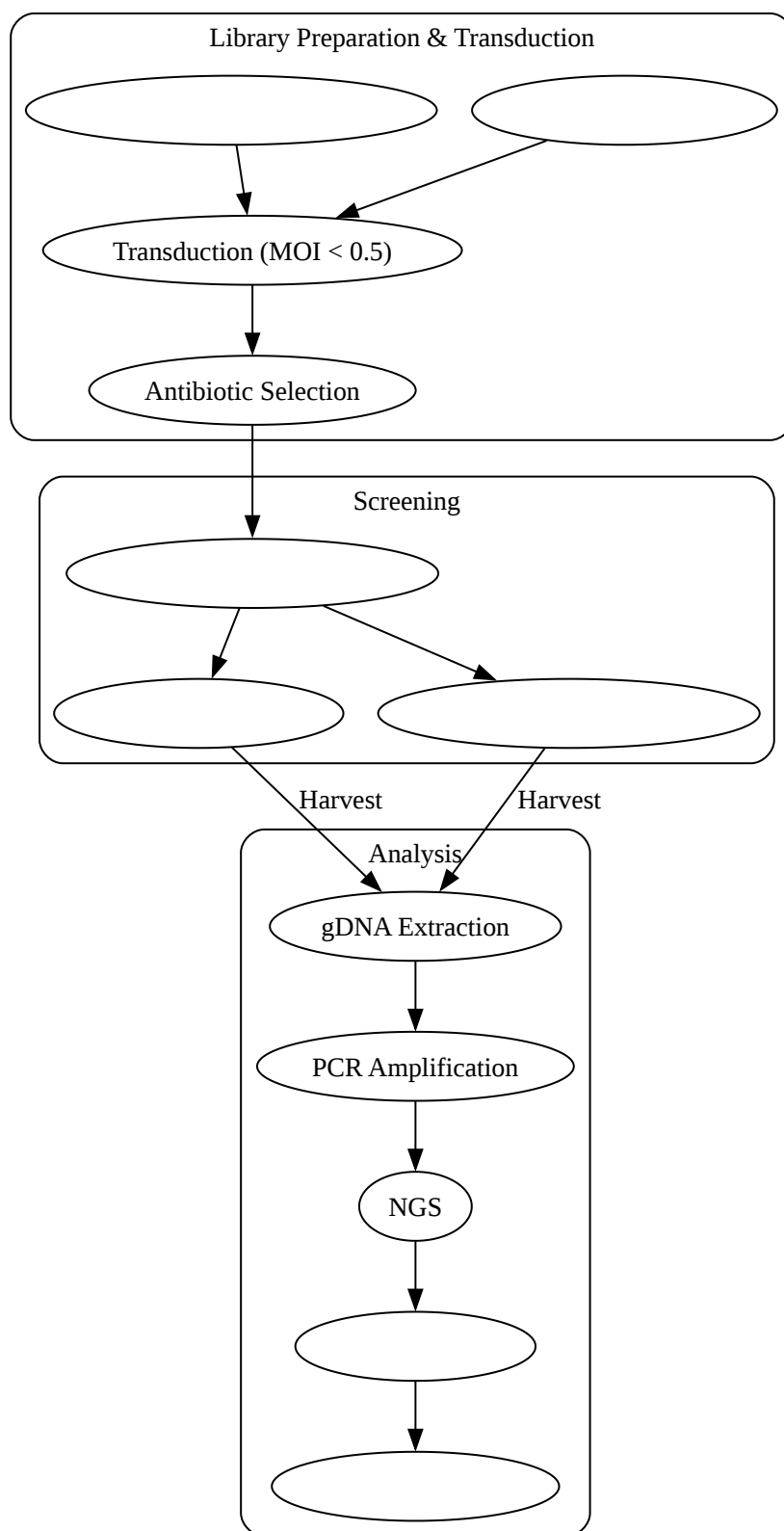
Compound	Cell Line	IC50	Screening Concentration	Duration	Reference
Docetaxel	HAP-1	Not specified	Not specified	10 days	[8]
Vinorelbine	HAP-1	Not specified	Not specified	10 days	[8]
Hydrogen Peroxide	HAP-1	~150 μ M	350 μ M	3 days	[12]
10-Deacetylbaicalin-III	HAP-1	Not applicable	10 μ M	18-21 days	[13] [14]
Paclitaxel	HAP-1	Not applicable	15 nM	20 days	[13]

Table 2: Ploidy Stability in **HAP-1** Cell Cultures

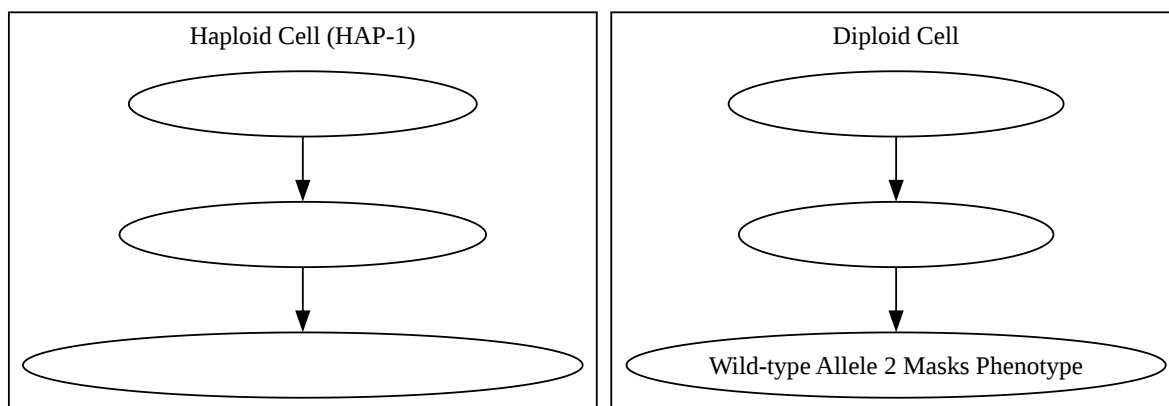
Passage Number Range	Diploidy Percentage Range	Reference
10 to 35	2% - 35%	[1] [2]
Up to 20	Haploidy-stable	[1] [2]

Visualizations

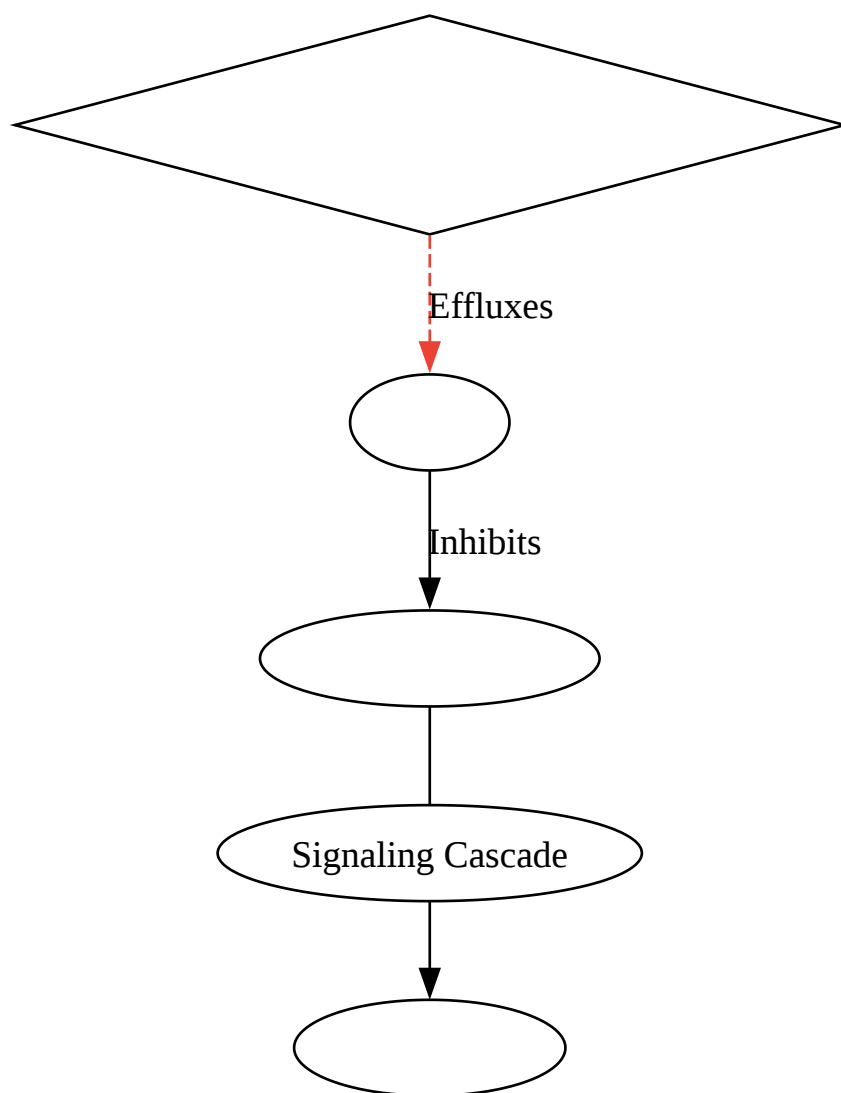
Diagrams of Workflows and Pathways



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